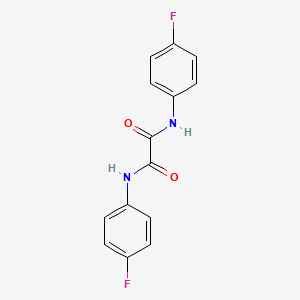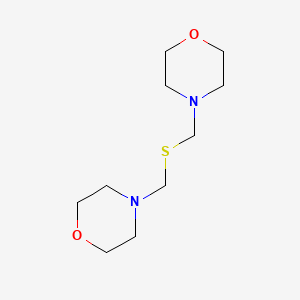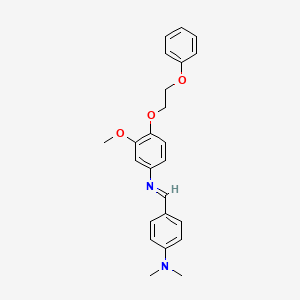
N,N'-bis(4-fluorophenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-fluorophenyl)oxamide is an organic compound with the molecular formula C14H10F2N2O2 It is characterized by the presence of two 4-fluorophenyl groups attached to an oxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-fluorophenyl)oxamide typically involves the reaction of 4-fluoroaniline with oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 4-fluoroaniline to form the desired oxamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-fluorophenyl)oxamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: N,N’-bis(4-fluorophenyl)oxamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: N,N’-bis(4-fluorophenyl)oxamide can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N,N’-bis(4-fluorophenyl)oxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-fluorophenyl)oxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- N,N’-bis(4-chlorophenyl)oxamide
- N,N’-bis(4-bromophenyl)oxamide
- N,N’-bis(4-methylphenyl)oxamide
Comparison: N,N’-bis(4-fluorophenyl)oxamide is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to its analogs. The fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications. In contrast, the chloro, bromo, and methyl analogs may exhibit different reactivity patterns and biological profiles due to the differing nature of the substituents.
Propriétés
Numéro CAS |
10197-51-0 |
|---|---|
Formule moléculaire |
C14H10F2N2O2 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
N,N'-bis(4-fluorophenyl)oxamide |
InChI |
InChI=1S/C14H10F2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20) |
Clé InChI |
GNWMMQXKVPLTSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)



![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)



![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)



